9-Fluorobenzo[k]fluoranthene
Overview
Description
9-Fluorobenzo[k]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H11F. It is a derivative of benzo[k]fluoranthene, where a fluorine atom is substituted at the 9th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Fluorobenzo[k]fluoranthene typically involves the fluorination of benzo[k]fluoranthene. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 9-Fluorobenzo[k]fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
9-Fluorobenzo[k]fluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of fluorinated PAHs and their interactions with other chemicals.
Biology: Research on its metabolic pathways and potential mutagenic effects is ongoing.
Medicine: Investigations into its potential as a diagnostic marker or therapeutic agent are being explored.
Industry: Its unique photophysical properties make it useful in materials science and organic electronics
Mechanism of Action
The mechanism of action of 9-Fluorobenzo[k]fluoranthene involves its interaction with cellular components, particularly enzymes involved in metabolic processes. It is metabolized by cytochrome P450 enzymes into reactive intermediates, which can interact with DNA and proteins, potentially leading to mutagenic effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- Benzo[k]fluoranthene
- 3-Fluorobenzo[k]fluoranthene
- 8-Fluorobenzo[k]fluoranthene
- 1-Fluoropyrene
- 1-Fluorochrysene
Comparison: 9-Fluorobenzo[k]fluoranthene is unique due to the specific position of the fluorine atom, which influences its chemical reactivity and physical properties. Compared to its analogs, it exhibits distinct photophysical properties and metabolic pathways, making it a valuable compound for specialized research applications .
Properties
IUPAC Name |
9-fluorobenzo[k]fluoranthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F/c21-15-8-7-13-10-18-16-5-1-3-12-4-2-6-17(20(12)16)19(18)11-14(13)9-15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGJJNFRAZJPFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C=C5C=C(C=CC5=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150484 | |
Record name | Benzo(k)fluoranthene, 9-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113600-15-0 | |
Record name | 9-Fluorobenzo(k)fluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113600150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(k)fluoranthene, 9-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-FLUOROBENZO(K)FLUORANTHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SHT3939FB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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